N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(trifluoromethyl)benzene-1-sulfonamide
Description
Historical Evolution of Oxazolidinones and Sulfonamides as Privileged Scaffolds
The oxazolidinone scaffold emerged as a therapeutic entity in the 1940s with furazolidone, a nitrofuran-oxazolidinone hybrid used for gastrointestinal infections. Cycloserine, a 3-oxazolidinone derivative introduced in 1956, became a second-line antitubercular agent but exhibited neurotoxic side effects. The modern era of oxazolidinones began with DuPont’s discovery of Dup-105 and Dup-721 in the 1980s, which laid the foundation for linezolid’s 2000 FDA approval as a Gram-positive antibacterial.
Sulfonamides, pioneered by Gerhard Domagk’s 1935 discovery of Prontosil, function as dihydropteroate synthase (DHPS) inhibitors, blocking bacterial folate synthesis. Their broad-spectrum activity and structural versatility made them indispensable in treating urinary tract infections, meningitis, and pneumocystis pneumonia.
| Scaffold | First Therapeutic Agent | Year Introduced | Primary Mechanism of Action |
|---|---|---|---|
| Oxazolidinone | Furazolidone | 1940s | Bacterial protein synthesis inhibition |
| Sulfonamide | Prontosil | 1935 | Folate pathway disruption |
Table 1: Key milestones in oxazolidinone and sulfonamide development.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O5S/c19-18(20,21)13-8-4-5-9-15(13)29(26,27)22-14(12-6-2-1-3-7-12)10-23-16(24)11-28-17(23)25/h1-9,14,22H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBFHJMDDJWPHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown significant antibacterial and antifungal properties against various pathogens. Studies have demonstrated its effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
- Enzyme Inhibition : It has been identified as a potent inhibitor of key metabolic enzymes such as α-glucosidase, which plays a crucial role in carbohydrate metabolism. This inhibition can be beneficial in managing conditions like diabetes .
- Anticancer Potential : Preliminary studies suggest that the compound may possess cytostatic effects against certain cancer cell lines, indicating potential for development as an anticancer agent .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(trifluoromethyl)benzene-1-sulfonamide against clinically relevant bacterial strains. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an alternative treatment option.
Case Study 2: Enzyme Inhibition
In a biochemical assay, the compound was tested for its ability to inhibit α-glucosidase activity. The results revealed that it significantly reduced enzyme activity at low micromolar concentrations, suggesting its utility in managing postprandial blood glucose levels.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Analogues
The compound shares functional motifs with several sulfonamide derivatives and oxazolidinone-containing molecules:
Physicochemical Properties
- Melting Point : While direct data are absent, reports a melting point of 175–178°C for a fluorinated sulfonamide-chromene hybrid, suggesting the target compound may exhibit similar thermal stability due to aromatic stacking .
- Mass Spectrometry: A related compound in has a molecular ion peak at m/z 589.1 (M⁺+1).
Biological Activity
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative with significant biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a sulfonamide group, a trifluoromethyl group, and an oxazolidinone moiety. The presence of these functional groups contributes to its biological activity.
Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis. However, this specific compound may exhibit additional mechanisms, including:
- Inhibition of Carbonic Anhydrase : Similar to other sulfonamide derivatives, it may inhibit carbonic anhydrase enzymes, which are crucial for maintaining acid-base balance in biological systems .
- Interaction with Calcium Channels : Research indicates that some sulfonamide derivatives can affect cardiovascular functions by modulating calcium channels, potentially influencing perfusion pressure and coronary resistance .
Antitumor Activity
Recent studies have shown that sulfonamide derivatives can exhibit antitumor properties. For instance, compounds similar to this compound have demonstrated:
- Cytotoxic Effects : In vitro studies on glioblastoma cells (U87) revealed that certain derivatives can inhibit cell growth significantly. For example, one derivative showed 78% inhibition at a concentration of 100 µM .
| Compound | % Inhibition at 100 µM |
|---|---|
| AL106 | 78% |
| AL34 | 64.7% |
| AL110 | 53.3% |
| Cisplatin | 90% |
Cardiovascular Effects
The cardiovascular effects of sulfonamide derivatives have been explored using isolated rat heart models. The studies indicated that certain compounds could reduce perfusion pressure over time:
| Group | Compound | Dose |
|---|---|---|
| Control | Krebs-Henseleit solution only | - |
| Experimental Group I | This compound | 0.001 nM |
| Experimental Group II | Other Sulfonamide Derivatives | 0.001 nM |
Results showed a time-dependent decrease in perfusion pressure when treated with the compound compared to controls .
Case Study on Antitumor Activity
A study focusing on the antitumor activity of benzenesulfonamide analogs demonstrated that the compound's structural features significantly influence its efficacy against cancer cells. The research highlighted the importance of molecular descriptors such as topological polar surface area (TPSA) and human intestinal absorption (HIA) in predicting biological activity .
Pharmacokinetics
Pharmacokinetic parameters for related compounds were evaluated using computational models like ADMETlab. These studies suggest that the compound may exhibit favorable absorption characteristics and bioavailability scores conducive to therapeutic use .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(trifluoromethyl)benzene-1-sulfonamide, and how can intermediates be optimized?
- Methodological Answer : Begin with a modular synthesis approach, leveraging Rhodium-catalyzed reactions (e.g., N-tosyl-1,2,3-triazoles conversion to sulfonamides) . Optimize intermediates by adjusting reaction parameters (e.g., temperature, solvent polarity) and using protecting groups for the oxazolidinone moiety. Monitor purity via HPLC with monolithic columns (C18 phases, 0.1% TFA in mobile phase) .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer : Use a combination of:
- NMR : NMR to confirm trifluoromethyl group integrity; / NMR for backbone stereochemistry .
- HPLC-MS : Quantify impurities using gradient elution (acetonitrile/water with 0.1% formic acid) and compare retention times against synthetic standards .
- X-ray crystallography : Resolve crystal packing effects on the oxazolidinone ring conformation .
Q. How can researchers align experimental design with theoretical frameworks for this sulfonamide derivative?
- Methodological Answer : Link synthesis to reaction mechanism theories (e.g., Baldwin’s rules for cyclization) and computational models (DFT for transition-state analysis). Prioritize hypotheses that explain the sulfonamide’s electronic effects on the oxazolidinone moiety .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
- Methodological Answer :
- Variable Temperature (VT) NMR : Probe dynamic effects like hindered rotation of the trifluoromethyl group .
- 2D NMR (NOESY/COSY) : Identify through-space interactions between the phenyl and oxazolidinone groups .
- Isotopic labeling : Introduce or at suspected sites to clarify splitting patterns .
Q. How can process control and simulation improve yield in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Optimize reaction parameters (e.g., catalyst loading, solvent ratios) using factorial designs .
- In-line PAT (Process Analytical Technology) : Implement real-time FTIR or Raman spectroscopy to monitor intermediate formation .
- Kinetic modeling : Predict rate-limiting steps using software like Aspen Plus or COMSOL .
Q. What strategies validate the biological or chemical stability of this compound under varying conditions?
- Methodological Answer :
- Forced degradation studies : Expose to heat (40–80°C), light (ICH Q1B guidelines), and pH extremes (1–13). Track degradation via UPLC-PDA .
- Accelerated stability testing : Use Arrhenius plots to extrapolate shelf-life under standard storage .
- Microscopy (SEM/DSC) : Assess crystallinity changes impacting solubility .
Q. How do electronic effects of the trifluoromethyl group influence reactivity in downstream functionalization?
- Methodological Answer :
- Hammett analysis : Compare substituent constants (σ) to predict regioselectivity in electrophilic substitutions .
- Electrochemical profiling : Measure reduction potentials (cyclic voltammetry) to assess electron-withdrawing effects .
- Computational docking : Model interactions with biological targets (e.g., enzymes) to guide SAR studies .
Methodological Considerations
- Data Interpretation : Use inferential statistics (ANOVA, t-tests) to validate reproducibility in triplicate experiments .
- Contradiction Resolution : Apply abductive reasoning to reconcile conflicting data (e.g., kinetic vs. thermodynamic product ratios) .
- Ethical Compliance : Adhere to GLPs (Good Laboratory Practices) for data integrity and safety protocols when handling fluorinated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
